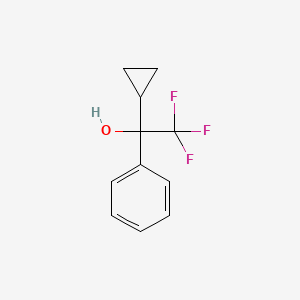

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol

Description

Propriétés

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHLCHSAMBEJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Foundation in Grignard Chemistry

The Grignard reaction remains a cornerstone for alcohol synthesis, leveraging the nucleophilic addition of organomagnesium reagents to carbonyl compounds. For 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, this approach involves two critical steps:

- Formation of a Cyclopropane-Containing Grignard Reagent : Cyclopropylmagnesium bromide (C₃H₅MgBr) is prepared via the reaction of cyclopropyl bromide with magnesium turnings in anhydrous diethyl ether.

- Nucleophilic Addition to a Trifluoromethyl Ketone : The Grignard reagent reacts with 2,2,2-trifluoroacetophenone (CF₃COC₆H₅) to form the alkoxide intermediate, which is subsequently protonated to yield the target alcohol.

Reaction Conditions :

- Solvent: Dry diethyl ether or tetrahydrofuran (THF)

- Temperature: 0–25°C (exothermic reaction requiring ice bath moderation)

- Quenching: Saturated aqueous ammonium chloride (NH₄Cl)

Yield : 60–75% (crude), depending on the purity of starting materials and exclusion of moisture.

Friedel-Crafts Alkylation Approach

Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation introduces the cyclopropyl and trifluoromethyl groups to the benzene ring via electrophilic attack. This method employs:

- Acylating Agent : 2,2,2-Trifluoroacetyl chloride (CF₃COCl)

- Cyclopropane Source : Cyclopropane carboxaldehyde (C₃H₅CHO)

- Lewis Acid Catalyst : Aluminum chloride (AlCl₃)

Reaction Pathway :

- Acylation : CF₃COCl reacts with benzene in the presence of AlCl₃ to form trifluoroacetophenone.

- Aldol Condensation : Cyclopropane carboxaldehyde undergoes base-catalyzed condensation with trifluoroacetophenone, followed by reduction (NaBH₄) to the alcohol.

Yield : 50–65%, with byproducts arising from over-alkylation or isomerization.

Organometallic Trifluoromethylation

Trifluoromethyl Copper Reagents

Recent advances in organometallic chemistry enable direct trifluoromethylation of ketones. The Ruppert-Prakash reagent (CF₃SiMe₃) and copper iodide (CuI) facilitate the addition of CF₃ to cyclopropyl phenyl ketone (C₃H₅C₆H₄CO):

Procedure :

- Ketone Preparation : Cyclopropyl phenyl ketone is synthesized via Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

- Trifluoromethylation : CF₃SiMe₃ and CuI in DMF at 80°C for 12 hours.

- Reduction : The resulting trifluoromethylated ketone is reduced using lithium aluminum hydride (LiAlH₄).

Yield : 70–80%, with excellent regioselectivity.

Catalytic Asymmetric Synthesis

Enantioselective Reduction

Chiral catalysts like Corey-Bakshi-Shibata (CBS) enable enantioselective reduction of prochiral ketones. For this compound:

- Substrate : 1-Cyclopropyl-2,2,2-trifluoroacetophenone

- Catalyst : (R)-CBS (10 mol%)

- Reductant : Borane-dimethyl sulfide (BH₃·SMe₂)

Outcome :

- Enantiomeric Excess (ee) : >90%

- Yield : 85–90%

This method is preferred for pharmaceutical applications requiring high optical purity.

Comparative Analysis and Industrial Considerations

Method Efficiency and Scalability

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Grignard Reaction | 60–75 | Moderate | Pilot-scale | Low |

| Friedel-Crafts Alkylation | 50–65 | Low | Industrial | None |

| Organometallic CF₃ Addition | 70–80 | High | Lab-scale | Moderate |

| Catalytic Asymmetric | 85–90 | Very High | Lab-scale | High |

Analyse Des Réactions Chimiques

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a bioactive molecule. Its trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes and proteins, which can lead to improved pharmacological properties .

Case Study: Antithrombotic Activity

A notable application of 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is as an intermediate in the synthesis of the antithrombotic drug Prasugrel. The synthesis involves reactions that yield high purity and efficiency, making it suitable for industrial production .

| Compound | Yield (%) | Method |

|---|---|---|

| 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyl ethanone | 45 | Catalyzed reaction with isopropenyl acetate |

Organic Synthesis

Building Block for Fluorinated Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated molecules. Its reactivity allows for various transformations such as oxidation and substitution reactions.

Synthetic Pathways

The synthesis of derivatives from this compound often involves:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohols.

- Nucleophilic substitution to create various substituted derivatives.

Materials Science

Applications in Nanotechnology

In materials science, this compound is utilized in the development of advanced materials such as mesoporous materials and OLED (Organic Light Emitting Diode) intermediates. Its unique properties enhance the performance of these materials .

| Material Type | Application |

|---|---|

| Mesoporous Materials | Catalysts and adsorbents |

| OLED Materials | Dopants and hosts |

Industrial Applications

The compound's favorable properties make it an attractive candidate for various industrial applications, particularly in specialty chemicals and advanced materials development. Its low toxicity and ease of synthesis contribute to its industrial viability.

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to its binding affinity with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

- Structure : Lacks the phenyl group, retaining only the cyclopropyl and CF₃ groups.

- Properties :

- Applications : Used in Ullmann coupling reactions to synthesize kinase inhibitor intermediates (e.g., GLPG3667 analogs) .

2,2,2-Trifluoro-1-phenylethan-1-ol

- Structure : Contains the phenyl and CF₃ groups but lacks the cyclopropyl substituent.

- Properties :

- Applications : Explored in asymmetric synthesis for chiral alcohols, leveraging the CF₃ group’s electron-withdrawing effects .

1-Cyclopropyl-2,2-difluoroethan-1-ol

- Structure : Similar to the target compound but with two fluorine atoms instead of three.

- Properties :

- Applications : Less commonly reported in drug synthesis, likely due to reduced stability from fewer fluorine atoms .

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

- Structure : Replaces the hydroxyl group with an amine (-NH₂).

- Properties :

- Applications: Critical for synthesizing non-racemic pharmaceuticals, leveraging the cyclopropyl group’s metabolic stability .

- Key Difference : The amine functionality enables participation in peptide coupling and imine formation, unlike the alcohol group.

Comparative Data Table

Research Findings and Trends

Steric and Electronic Effects : The cyclopropyl group in the target compound enhances metabolic stability by resisting oxidative degradation, while the CF₃ group increases electronegativity, favoring interactions with hydrophobic enzyme pockets .

Chiral Resolution: The phenyl group enables enantiomeric separation techniques (e.g., SFC), critical for producing non-racemic drug intermediates .

Synthetic Utility : Ullmann and Buchwald–Hartwig couplings are key methods for derivatizing cyclopropyl-trifluoro alcohols into bioactive molecules .

Thermodynamic Stability: The trifluoroethanol moiety’s high boiling point and density suggest strong intermolecular forces, impacting purification strategies .

Activité Biologique

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is an organic compound with the molecular formula and a molecular weight of approximately 216.20 g/mol. This compound features a cyclopropyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

- Cyclopropyl Group : Contributes to structural rigidity.

- Trifluoromethyl Group : Enhances lipophilicity and reactivity.

- Phenolic Structure : Influences binding affinity to biological targets.

The compound's molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors.

Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.

- Receptor Binding : The phenyl group contributes to strong binding affinities with specific receptors, potentially affecting signal transduction pathways.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines. These studies have shown that the compound exhibits:

- Antiproliferative Effects : Inhibition of cell proliferation in cancer cell lines has been observed, suggesting potential anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

Case Study: Anticancer Activity

In a controlled experiment using A549 lung cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2,2-Trifluoro-1-phenylethanol | Lacks cyclopropyl group; different reactivity | |

| 1-(Trifluoromethyl)-cyclopropanol | No phenyl group; simpler structure | |

| 1-Cyclohexyl-2,2,2-trifluoroethanol | Cyclohexyl instead of cyclopropyl; different stability |

The presence of both the trifluoromethyl and cyclopropyl groups in this compound imparts unique steric and electronic properties that enhance its potential for specific applications in medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, and how can by-product formation be minimized?

Methodological Answer:

The synthesis typically involves a multi-step approach starting with a substituted phenyl precursor. Key steps include:

- Cyclopropane Ring Formation : Use transition-metal catalysts (e.g., Rh or Pd) to facilitate cyclopropanation of a trifluoromethyl-substituted alkene .

- Stereoselective Hydroxylation : Employ asymmetric catalysis or chiral auxiliaries to install the hydroxyl group while minimizing racemization .

- By-Product Mitigation : Optimize reaction conditions (e.g., low temperature, inert atmosphere) and use scavengers (e.g., molecular sieves) to suppress side reactions like β-elimination or fluoromethyl group degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.